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Compound of Interest

Compound Name: Decanoic anhydride

Cat. No.: B1670081

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the infrared (IR) and Nuclear
Magnetic Resonance (NMR) spectral data for decanoic anhydride. The information is
presented to be a valuable resource for researchers and professionals involved in chemical
analysis and drug development, offering clear data presentation, detailed experimental
protocols, and logical visualization of the spectral information.

Spectroscopic Data

The structural elucidation of decanoic anhydride, a symmetrical anhydride derived from
decanoic acid, relies heavily on spectroscopic techniques. Infrared spectroscopy provides
characteristic information about the functional groups present, particularly the anhydride
moiety, while nuclear magnetic resonance spectroscopy offers a detailed map of the hydrogen
and carbon framework of the molecule.

Infrared (IR) Spectroscopy

The infrared spectrum of decanoic anhydride is characterized by the presence of strong
absorption bands corresponding to the C=0 and C-O stretching vibrations of the anhydride
functional group. The spectrum also displays typical absorptions for the aliphatic C-H bonds.

Table 1: Infrared (IR) Spectral Data for Decanoic Anhydride
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Frequency (cm™?) Intensity Assighment

2958 Strong C-H stretch (asymmetric, CH3)
2927 Strong C-H stretch (asymmetric, CH2)
2856 Strong C-H stretch (symmetric, CHz2)
1817 Strong C=0 stretch (symmetric)

1750 Strong C=0 stretch (asymmetric)
1467 Medium C-H bend (CH2)

1045 Strong C-O stretch

Data sourced from the Spectral Database for Organic Compounds (SDBS), AIST, Japan.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The *H and 13C NMR spectra of decanoic anhydride provide detailed information about the
arrangement and electronic environment of the hydrogen and carbon atoms within the
molecule. Due to the molecule's symmetry, the number of unique signals is less than the total
number of protons or carbon atoms.

1H NMR Spectroscopy

The proton NMR spectrum of decanoic anhydride shows distinct signals for the protons at
different positions along the acyl chains.

Table 2: 1H NMR Spectral Data for Decanoic Anhydride (90 MHz, CCla4)
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Chemical Shift o Coupling Constant .
Multiplicity Assignment

(ppm) () (Hz)

0.88 Triplet ~6 -CHs (C10)

1.27 Multiplet - -(CH2)e- (C4-C9)

1.65 Multiplet - -CHz- (C3)

2.43 Triplet ~7 -CH2-C=0 (C2)

Data sourced from the Spectral Database for Organic Compounds (SDBS), AIST, Japan.

13C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the different carbon environments in
decanoic anhydride.

Table 3: 13C NMR Spectral Data for Decanoic Anhydride (22.5 MHz, CDCl3)

Chemical Shift (ppm) Assignment

14.0 -CHs (C10)

22.6 -CH2- (C9)

24.6 -CH2- (C3)

28.9 -CHa- (C4, C5, C6, C7)
31.8 -CH2- (C8)

33.7 -CH2-C=0 (C2)

168.7 C=0 (C1)

Data sourced from the Spectral Database for Organic Compounds (SDBS), AIST, Japan.

Experimental Protocols
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The following sections detail the standard methodologies for acquiring the IR and NMR spectra
presented above.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of liquid decanoic anhydride.
Methodology:

o Sample Preparation: A neat (undiluted) liquid sample of decanoic anhydride is used. A
single drop of the liquid is placed between two polished potassium bromide (KBr) or sodium
chloride (NaCl) salt plates.

e Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is purged with dry air or
nitrogen to minimize atmospheric water and carbon dioxide interference. A background
spectrum of the clean, empty salt plates is recorded.

o Data Acquisition: The salt plates containing the decanoic anhydride sample are placed in
the spectrometer's sample holder. The infrared spectrum is then recorded, typically by co-
adding multiple scans to improve the signal-to-noise ratio. The spectrum is recorded over the
standard mid-IR range of 4000-400 cm~1.

o Data Processing: The background spectrum is automatically subtracted from the sample
spectrum to yield the final infrared spectrum of decanoic anhydride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain the *H and 3C NMR spectra of decanoic anhydride.
Methodology:

o Sample Preparation: A solution of decanoic anhydride is prepared by dissolving
approximately 5-20 mg of the compound in about 0.5-0.7 mL of a deuterated solvent (e.qg.,
chloroform-d, CDClIs, or carbon tetrachloride, CCls). A small amount of a reference standard,
such as tetramethylsilane (TMS), is added to the solution to provide a reference peak at O

ppm.

 NMR Tube: The prepared solution is transferred to a clean, dry 5 mm NMR tube.

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/product/b1670081?utm_src=pdf-body
https://www.benchchem.com/product/b1670081?utm_src=pdf-body
https://www.benchchem.com/product/b1670081?utm_src=pdf-body
https://www.benchchem.com/product/b1670081?utm_src=pdf-body
https://www.benchchem.com/product/b1670081?utm_src=pdf-body
https://www.benchchem.com/product/b1670081?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670081?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Instrument Setup: The NMR tube is placed in the spectrometer's probe. The magnetic field is
locked onto the deuterium signal of the solvent to ensure field stability. The magnetic field
homogeneity is then optimized through a process called shimming to obtain sharp spectral
lines.

e 1H NMR Data Acquisition: The spectrometer is tuned to the proton frequency. A standard
one-pulse experiment is typically used to acquire the 1H NMR spectrum. Key acquisition
parameters include the spectral width, acquisition time, and relaxation delay.

e 13C NMR Data Acquisition: The spectrometer is tuned to the carbon-13 frequency. A proton-
decoupled pulse sequence is commonly used to acquire the 13C NMR spectrum, which
results in a spectrum where each unique carbon atom appears as a single line. A sufficient
number of scans are acquired to achieve an adequate signal-to-noise ratio due to the low
natural abundance of 13C.

o Data Processing: The acquired free induction decays (FIDs) for both *H and 3C are Fourier
transformed to produce the frequency-domain NMR spectra. The spectra are then phased
and baseline corrected. The chemical shifts are referenced to the TMS signal at O ppm.

Visualization of Spectral Data Relationships

The following diagram illustrates the logical workflow of how IR and NMR spectroscopy are
used in conjunction to elucidate the structure of decanoic anhydride.
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Decanoic Anhydride Structural Elucidation Workflow
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Caption: Workflow for structural elucidation of decanoic anhydride.

 To cite this document: BenchChem. [Decanoic Anhydride: A Comprehensive Spectroscopic
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1670081#decanoic-anhydride-infrared-ir-and-nmr-

spectral-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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